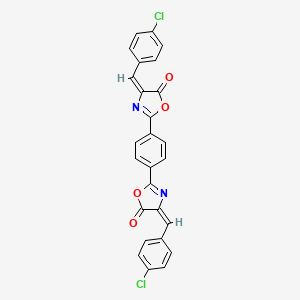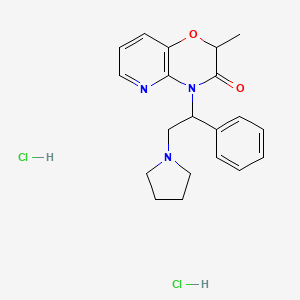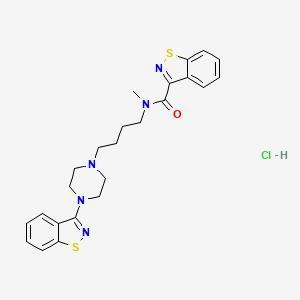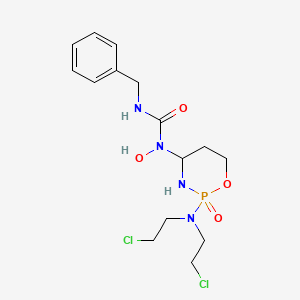
2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, 1-(4-(methylthio)phenyl)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, 1-(4-(methylthio)phenyl)ethyl ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a butenoic acid backbone, a dimethoxyphosphinyl group, and a methylthio-substituted phenyl group. Its molecular formula is C14H21O6PS, and it is known for its reactivity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, 1-(4-(methylthio)phenyl)ethyl ester typically involves multiple steps. One common method includes the esterification of 2-butenoic acid with an alcohol derivative containing the dimethoxyphosphinyl group. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often require refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like distillation, crystallization, or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, 1-(4-(methylthio)phenyl)ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or phosphinyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, often under acidic conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or phosphinyl derivatives.
Applications De Recherche Scientifique
2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, 1-(4-(methylthio)phenyl)ethyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: Investigated for its potential as a biochemical probe due to its reactivity and ability to modify biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, 1-(4-(methylthio)phenyl)ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester and phosphinyl groups can undergo hydrolysis, releasing active intermediates that interact with biological pathways. These interactions can modulate enzyme activity, signal transduction, and gene expression, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butenoic acid, 3-[(dimethoxyphosphinyl)oxy]-, methyl ester: Similar structure but with a methyl ester group instead of the 1-(4-(methylthio)phenyl)ethyl ester group.
2-Butenoic acid, ethyl ester: Lacks the dimethoxyphosphinyl and methylthio-substituted phenyl groups.
2-Butenoic acid, 2-methyl-, ethyl ester: Contains a methyl group at the 2-position instead of the dimethoxyphosphinyl group.
Uniqueness
The uniqueness of 2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, 1-(4-(methylthio)phenyl)ethyl ester lies in its combination of functional groups, which confer distinct reactivity and biological activity. The presence of the dimethoxyphosphinyl group enhances its potential as a biochemical probe, while the methylthio-substituted phenyl group contributes to its specificity and potency in biological systems.
Propriétés
Numéro CAS |
25888-94-2 |
|---|---|
Formule moléculaire |
C15H21O6PS |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
1-(4-methylsulfanylphenyl)ethyl (E)-3-dimethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C15H21O6PS/c1-11(21-22(17,18-3)19-4)10-15(16)20-12(2)13-6-8-14(23-5)9-7-13/h6-10,12H,1-5H3/b11-10+ |
Clé InChI |
GUFZCLXDAHNXOK-ZHACJKMWSA-N |
SMILES isomérique |
CC(C1=CC=C(C=C1)SC)OC(=O)/C=C(\C)/OP(=O)(OC)OC |
SMILES canonique |
CC(C1=CC=C(C=C1)SC)OC(=O)C=C(C)OP(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



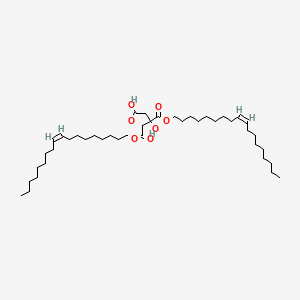
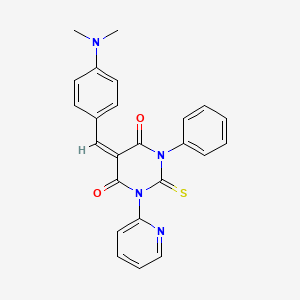
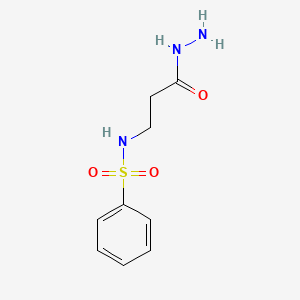
![[(3S,3aR,6S,6aS)-3-[4-(2,3,4-trimethoxybenzoyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12698367.png)
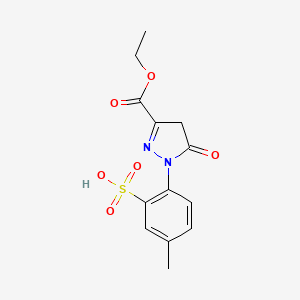
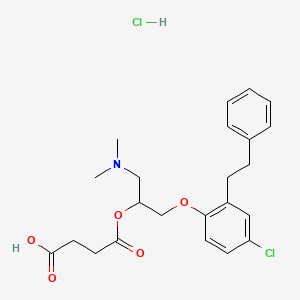
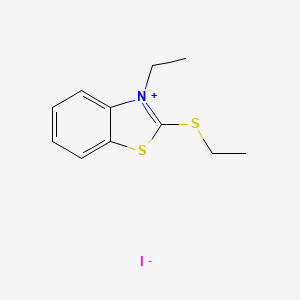
![2-ethyl-5-(5-methoxy-1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12698388.png)
